Cas no 2649079-81-0 (2-(isocyanatomethyl)-1-methoxy-4-nitrobenzene)

2-(isocyanatomethyl)-1-methoxy-4-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 2-(isocyanatomethyl)-1-methoxy-4-nitrobenzene
- EN300-1831230
- 2649079-81-0
-
- Inchi: 1S/C9H8N2O4/c1-15-9-3-2-8(11(13)14)4-7(9)5-10-6-12/h2-4H,5H2,1H3
- InChI Key: GPDIJYIADNYCRH-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1CN=C=O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 208.04840674g/mol
- Monoisotopic Mass: 208.04840674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.5Ų
- XLogP3: 2.5
2-(isocyanatomethyl)-1-methoxy-4-nitrobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1831230-1.0g |
2-(isocyanatomethyl)-1-methoxy-4-nitrobenzene |
2649079-81-0 | 1g |
$914.0 | 2023-06-02 | ||
Enamine | EN300-1831230-5.0g |
2-(isocyanatomethyl)-1-methoxy-4-nitrobenzene |
2649079-81-0 | 5g |
$2650.0 | 2023-06-02 | ||
Enamine | EN300-1831230-10g |
2-(isocyanatomethyl)-1-methoxy-4-nitrobenzene |
2649079-81-0 | 10g |
$3929.0 | 2023-09-19 | ||
Enamine | EN300-1831230-1g |
2-(isocyanatomethyl)-1-methoxy-4-nitrobenzene |
2649079-81-0 | 1g |
$914.0 | 2023-09-19 | ||
Enamine | EN300-1831230-10.0g |
2-(isocyanatomethyl)-1-methoxy-4-nitrobenzene |
2649079-81-0 | 10g |
$3929.0 | 2023-06-02 | ||
Enamine | EN300-1831230-2.5g |
2-(isocyanatomethyl)-1-methoxy-4-nitrobenzene |
2649079-81-0 | 2.5g |
$1791.0 | 2023-09-19 | ||
Enamine | EN300-1831230-0.5g |
2-(isocyanatomethyl)-1-methoxy-4-nitrobenzene |
2649079-81-0 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1831230-0.1g |
2-(isocyanatomethyl)-1-methoxy-4-nitrobenzene |
2649079-81-0 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1831230-5g |
2-(isocyanatomethyl)-1-methoxy-4-nitrobenzene |
2649079-81-0 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1831230-0.05g |
2-(isocyanatomethyl)-1-methoxy-4-nitrobenzene |
2649079-81-0 | 0.05g |
$768.0 | 2023-09-19 |
2-(isocyanatomethyl)-1-methoxy-4-nitrobenzene Related Literature
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
Additional information on 2-(isocyanatomethyl)-1-methoxy-4-nitrobenzene
2-(Isocyanatomethyl)-1-Methoxy-4-Nitrobenzene: A Comprehensive Overview
The compound 2-(isocyanatomethyl)-1-methoxy-4-nitrobenzene, identified by the CAS number 2649079-81-0, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into the details of its structure, chemical properties, synthesis methods, and recent advancements in its utilization.
The molecular structure of 2-(isocyanatomethyl)-1-methoxy-4-nitrobenzene consists of a benzene ring substituted with three functional groups: an isocyanatomethyl group at position 2, a methoxy group at position 1, and a nitro group at position 4. This arrangement imparts the compound with distinct reactivity and selectivity in chemical reactions. The presence of these substituents also influences the compound's solubility, stability, and interaction with other molecules.
Recent studies have highlighted the importance of 2-(isocyanatomethyl)-1-methoxy-4-nitrobenzene in the development of advanced materials. Researchers have explored its role as a precursor in the synthesis of high-performance polymers and coatings. The isocyanatomethyl group, in particular, has been found to facilitate cross-linking reactions, leading to materials with enhanced mechanical properties and thermal stability.
In terms of synthesis, several methods have been reported for the preparation of CAS No. 2649079-81-0. One common approach involves the reaction of an appropriate benzene derivative with an isocyanate compound under controlled conditions. The methoxy and nitro groups are introduced through directed substitution reactions, ensuring precise control over the final product's structure.
The application of 2-(isocyanatomethyl)-1-methoxy-4-nitrobenzene extends beyond material science. It has also been investigated for its potential in pharmaceuticals and agrochemicals. Its ability to act as a versatile building block in organic synthesis makes it a valuable intermediate in the production of bioactive compounds.
In conclusion, 2-(isocyanatomethyl)-1-methoxy-4-nitrobenzene, with its unique structure and diverse applications, continues to be a focal point in chemical research. As new discoveries emerge, this compound is expected to play an even more prominent role in advancing technological and industrial innovations.
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